

A Technical Guide to the Physicochemical Properties of Crystalline D-Glucofuranose Derivatives

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Compound of Interest		
Compound Name:	D-Glucofuranose	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of stable, crystalline derivatives of **D-Glucofuranose**. Due to the inherent instability of pure **D-Glucofuranose** in its crystalline form, this guide focuses on its commonly synthesized and crystalline derivatives, namely 1,2-O-isopropylidene-**D-glucofuranose** and 1,2:5,6-di-O-isopropylidene- α -**D-glucofuranose**. These derivatives serve as crucial intermediates in the synthesis of various biologically active compounds and are of significant interest in medicinal chemistry and drug development.

This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides a logical workflow for the physicochemical characterization of these and similar carbohydrate compounds.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of two common crystalline derivatives of **D-Glucofuranose**. These derivatives are rendered crystalline and stable by the protection of hydroxyl groups with isopropylidene groups.



Property	1,2-O-Isopropylidene-D- glucofuranose	1,2:5,6-di-O- Isopropylidene-α-D- glucofuranose
Molecular Formula	C ₉ H ₁₆ O ₆	C12H20O6
Molecular Weight	220.22 g/mol [1]	260.28 g/mol
Melting Point	159-160 °C	109-113 °C[2]
Optical Rotation	[α] ²⁰ /D -13° (c=1 in H ₂ O)	[α] ²⁰ /D -18° (c=1% in H ₂ O)[3]
Solubility	Slightly soluble in methanol and water.	Soluble in DMSO, MeOH, DMF, DCM, EtOAc.[4]
Crystal System	Not explicitly found	Orthorhombic[4][5]
Space Group	Not explicitly found	P212121[4][5]
Unit Cell Parameters	Not explicitly found	a = 9.9313 Å, b = 10.0657 Å, c = 20.343 Å[6]

Experimental Protocols

The determination of the physicochemical properties of crystalline **D-Glucofuranose** derivatives requires precise experimental techniques. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It provides a precise determination of the melting point and enthalpy of fusion.

Methodology:

 Sample Preparation: A small amount of the crystalline sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[8] An empty sealed pan is



used as a reference.

- Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium.[9] The furnace chamber is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
- Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting point.[3]
- Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic transition.[10] The area under the peak corresponds to the heat of fusion.

Determination of Optical Rotation by Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[11] This property is crucial for characterizing stereoisomers.

Methodology:

- Solution Preparation: A solution of the crystalline glucofuranose derivative is prepared by
 accurately weighing a known mass of the sample and dissolving it in a specific volume of a
 suitable solvent (e.g., water, as specified in the data) to a known concentration (c, in g/mL).
 [12]
- Instrument Calibration: The polarimeter is first calibrated with the pure solvent in the sample cell to set the zero point.
- Measurement: The sample cell of a known path length (I, in decimeters) is filled with the
 prepared solution, ensuring no air bubbles are present. The observed angle of rotation (α) is
 measured.[13]
- Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * I) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.



Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal.[14]

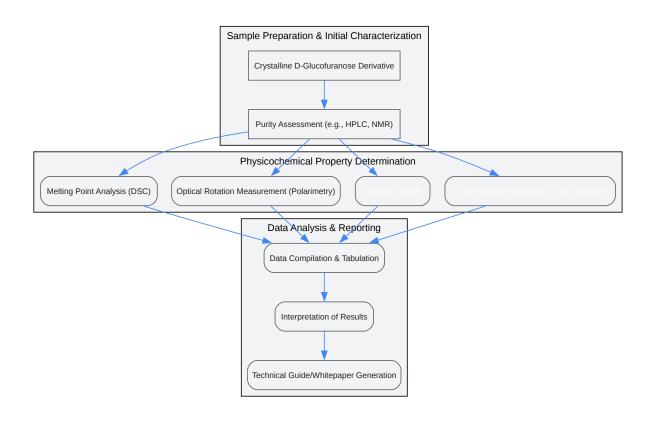
Methodology:

- Crystal Growth: A high-quality single crystal of the **D-glucofuranose** derivative, typically with dimensions greater than 0.1 mm, is required.[14] This is often achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
- Crystal Mounting: A suitable crystal is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-rays) is recorded by a detector.[14]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit
 cell dimensions and space group. The arrangement of atoms in the crystal lattice is
 determined by solving the phase problem, often using direct methods for small molecules.
 The resulting structural model is then refined to best fit the experimental data.[14]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of a crystalline carbohydrate derivative, from sample acquisition to data analysis and interpretation.





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